2-(4-Bromothiophen-2-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRXNVIDIBCTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Bromothiophen 2 Yl Piperidine and Its Derivatives
Strategic Approaches to the Piperidine (B6355638) Ring System
The piperidine scaffold is a prevalent structural motif in a vast number of natural products and pharmaceuticals. dicp.ac.cnrsc.org Its synthesis has been the subject of extensive research, leading to a variety of effective methods for its construction. These strategies often focus on achieving high levels of stereochemical control, a critical aspect for the biological activity of the final compounds. rsc.org
Intramolecular Cyclization Reactions for Piperidine Scaffold Construction
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing both a nitrogen atom and a reactive functional group is induced to form a cyclic structure. mdpi.com This approach offers a high degree of control over the final ring system and can be initiated by various means, including the activation of different functional groups. mdpi.com
Key features of intramolecular cyclization include:
Formation of a new C-N or C-C bond: Depending on the specific reaction, the ring closure can occur through the formation of a bond between the nitrogen and a carbon atom or between two carbon atoms within the precursor molecule. mdpi.com
Stereo- and regioselectivity: A primary challenge in these reactions is achieving the desired stereochemistry and regiochemistry, which is often guided by established principles like Baldwin's rules. mdpi.com
Catalyst and reagent-driven processes: The cyclization can be promoted by catalysts, oxidizing agents, or reducing agents, depending on the substrate's nature. mdpi.com
Recent advancements have highlighted several effective intramolecular cyclization methods:
Radical-mediated cyclization: Cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes has proven effective for producing piperidines in good yields. nih.gov
Reductive hydroamination/cyclization cascade: An acid-mediated cascade reaction of alkynes can generate an iminium ion, which upon reduction, leads to the formation of the piperidine ring. mdpi.com
Palladium-catalyzed azide (B81097) reduction cyclization: This method provides a pathway to piperidine rings through a palladium-catalyzed process involving an azide precursor. nih.gov
A notable example is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov This strategy demonstrates the versatility of intramolecular cyclization in creating complex piperidine derivatives.
Reductive Amination Strategies in Piperidine Synthesis
Reductive amination is a widely used and highly versatile method for synthesizing amines, including the piperidine ring system. rsc.orgacs.org This reaction involves the coupling of a carbonyl compound (aldehyde or ketone) with an amine or ammonia (B1221849), followed by the reduction of the resulting imine or enamine intermediate. rsc.orgmasterorganicchemistry.com
Key aspects of reductive amination include:
Cost-effectiveness and sustainability: The use of molecular hydrogen as the reducing agent makes this a highly valued and sustainable process for amine production. rsc.org
Versatility: Reductive amination can be used to synthesize primary, secondary, and tertiary amines with a wide range of functional groups. rsc.org
Catalyst development: A significant focus of research has been the development of efficient and selective catalysts, both homogeneous and heterogeneous, to control the reaction and avoid side products like over-alkylation or alcohol formation. rsc.org
Various reducing agents can be employed in reductive amination, each with its own advantages. thieme-connect.com Sodium cyanoborohydride (NaBH3CN) is a common choice due to its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction can be performed sequentially to introduce multiple substituents on the nitrogen atom. masterorganicchemistry.com For the synthesis of piperidines, intramolecular reductive amination of dicarbonyl compounds is a key strategy. osti.gov
Metal-Catalyzed Hydrogenation for Piperidine Ring Formation
The hydrogenation of pyridine (B92270) and its derivatives is a direct and atom-economical method for synthesizing piperidines. rsc.orgresearchgate.net This approach typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring to the saturated piperidine ring.
Commonly used catalysts for this transformation include:
Palladium on carbon (Pd/C) researchgate.net
Rhodium on carbon (Rh/C) rsc.orgresearchgate.net
Platinum oxide (PtO2) researchgate.netasianpubs.org
Rhodium oxide (Rh2O3) rsc.org
While effective, these reactions often require harsh conditions such as high pressures and temperatures, and the substrate scope can be limited. researchgate.net However, recent research has focused on developing milder and more versatile catalytic systems. For instance, a rhodium oxide catalyst has been shown to effectively reduce various unprotected pyridines under mild conditions. rsc.org Similarly, iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines, tolerating a broad range of sensitive functional groups and allowing for the synthesis of multi-substituted piperidines in high yields. chemrxiv.org
The choice of solvent can also play a crucial role. Glacial acetic acid is often used as a protic solvent in these hydrogenations. researchgate.netasianpubs.org
| Catalyst | Key Features | References |
|---|---|---|
| Palladium on Carbon (Pd/C) | Commonly used, but can require harsh conditions. | researchgate.net |
| Rhodium on Carbon (Rh/C) | Effective for pyridine reduction. | rsc.orgresearchgate.net |
| Platinum Oxide (PtO2) | Can be used under milder conditions with specific substrates. | researchgate.netasianpubs.org |
| Rhodium Oxide (Rh2O3) | Active under mild conditions for a broad substrate scope. | rsc.org |
| Iridium(III) Complexes | Robust and selective for ionic hydrogenation, tolerating sensitive functional groups. | chemrxiv.org |
Stereoselective and Asymmetric Synthesis of Piperidine Derivatives
The control of stereochemistry is paramount in the synthesis of piperidine derivatives, as different stereoisomers can exhibit vastly different biological activities. rsc.org Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
Several strategies have been developed for the stereoselective synthesis of piperidines:
Organocatalysis: The use of small organic molecules as catalysts, such as (L)-proline, can facilitate the asymmetric addition of nucleophiles to Δ¹-piperideines, leading to the synthesis of chiral piperidine alkaloids with high enantiomeric excess. acs.org
Metal-Catalyzed Asymmetric Reactions: Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been employed to produce enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to chiral piperidines. nih.gov
Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids or sugars allows for the transfer of chirality to the final piperidine product. nih.gov For example, the stereoselective synthesis of a trisubstituted piperidine has been achieved starting from D-glucose. nih.gov
Asymmetric Hydrogenation: The use of chiral catalysts in hydrogenation reactions can lead to the formation of enantiomerically enriched piperidines. For instance, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts provides access to a wide range of chiral 2-substituted piperidines. dicp.ac.cn
| Strategy | Description | Key Examples/Catalysts | References |
|---|---|---|---|
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | (L)-proline for asymmetric Mannich-type reactions. | acs.org |
| Metal-Catalyzed Asymmetric Reactions | Employment of chiral metal complexes to induce stereoselectivity. | Rhodium-catalyzed asymmetric reductive Heck reaction. | nih.gov |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Synthesis from D-glucose or amino acids. | nih.govnih.gov |
| Asymmetric Hydrogenation | Reduction of prochiral precursors using chiral catalysts. | Rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts. | dicp.ac.cn |
Synthesis of the 4-Bromothiophene Moiety
The 4-bromothiophene unit is a key component of the target molecule. Its synthesis typically involves the direct bromination of a thiophene (B33073) ring or the functionalization of a pre-brominated thiophene.
Direct Bromination and Functionalization of Thiophene Rings
The direct bromination of thiophene is a common method for introducing a bromine atom onto the thiophene ring. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring and the reaction conditions. chemicalforums.com
Unsubstituted Thiophene: Bromination of thiophene itself typically occurs sequentially, first at the 2-position, then the 5-position, followed by the 3- and 4-positions. chemicalforums.com
Substituted Thiophenes: The presence of an activating group, such as an alkyl group, directs bromination to the adjacent free α-position (position 2 or 5). jcu.edu.au Conversely, a deactivating group, like a carbonyl, can direct bromination to the 4- or 5-position. chemicalforums.com
Brominating Agents: Various brominating agents can be used, including bromine (Br2) and N-bromosuccinimide (NBS). chemicalforums.comsci-hub.ru The use of NBS in acetic acid has been shown to be a highly selective and efficient method for brominating substituted thiophenes at the 2-position. sci-hub.rutandfonline.com
Functionalization of Bromothiophenes: Once brominated, the thiophene ring can be further functionalized through reactions like lithium-halogen exchange, which generates a lithiated intermediate that can be quenched with various electrophiles. researchgate.netchemrxiv.org This allows for the introduction of a wide range of substituents onto the thiophene ring.
For the synthesis of 2-(4-Bromothiophen-2-yl)piperidine, a potential route could involve the bromination of a 2-substituted thiophene where the substituent at the 2-position is a precursor to the piperidine ring or a group that can be converted to it.
Precursor-Based Thiophene Synthesis
The construction of the thiophene ring is a fundamental step in the synthesis of this compound. Precursor-based methodologies offer a versatile approach to creating substituted thiophenes. One such strategy involves the (4+1) annulation of donor-acceptor (D-A) cyclopropanes with a sulfur source. acs.org In this approach, 2-aroyl D-A cyclopropanes can serve as four-carbon building blocks that react with elemental sulfur to yield highly substituted thiophenes. acs.org This method is advantageous as it allows for the direct formation of complex thiophene derivatives in a single step. acs.org
Another established method is the reaction of C4 oxygenates with carbon disulfide (CS2) at elevated temperatures, often facilitated by a solid catalyst. This industrial process can be adapted for the synthesis of specific thiophene precursors. Furthermore, Friedel-Crafts acylation of thiophene with appropriate diacyl chlorides can produce di(thiophen-2-yl)alkane diones, which can then be subjected to further reactions like bromination and cyclocondensation to build more complex structures. nih.gov For the target molecule, a precursor such as a brominated 1,4-dicarbonyl compound could be cyclized with a sulfurizing agent like Lawesson's reagent to form the 4-bromothiophene core.
Coupling and Linkage Strategies for this compound Assembly
The assembly of the final this compound molecule requires the strategic formation of key chemical bonds to link the two heterocyclic rings.
Carbon-Heteroatom Bond Formation (C-N, C-S)
The formation of carbon-heteroatom bonds is critical in constructing the piperidine ring. The inherent C-S bond of the thiophene ring is typically formed during the synthesis of the thiophene precursor itself. acs.org The key C-N bond formation for the piperidine ring can be achieved through several modern synthetic methods.
One approach is the intramolecular cyclization of an appropriate amino-alkene or amino-alkyne precursor. Gold(I)-catalyzed annulation of alkene-tethered oxime ethers with N-allenamides represents a direct method for assembling the piperidine structure. ajchem-a.com Another powerful technique is the oxidative amination of non-activated alkenes, which can difunctionalize a double bond while simultaneously forming the N-heterocycle. nih.gov
Recent advancements have also focused on metal-free conditions. For instance, hypervalent iodine(III) catalysts have been successfully used for oxidative C-N bond formation in water, providing a greener alternative to traditional heavy metal catalysts. These methods often involve the intramolecular amination of a C(sp2)-H bond, which is an efficient strategy for ring closure. A plausible precursor for such a strategy could be an open-chain amino-thienyl compound that undergoes intramolecular cyclization to form the piperidine ring.
Carbon-Carbon Coupling Reactions (e.g., Cross-Coupling, Suzuki-Miyaura)
Carbon-carbon coupling reactions are indispensable for linking the pre-formed thiophene and piperidine rings or their precursors. The Suzuki-Miyaura cross-coupling reaction is particularly prominent due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov
This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.gov To synthesize this compound, two main Suzuki-Miyaura pathways can be envisioned:
Coupling of a 2-piperidylboronic acid derivative with 2,4-dibromothiophene.
Coupling of 4-bromo-2-thiopheneboronic acid with a suitable 2-halopiperidine derivative.
The Suzuki-Miyaura reaction has been successfully applied to couple various heteroaromatic systems, including those containing unprotected amine functionalities, which can be challenging. nih.govmdpi.com For example, the coupling of unprotected ortho-bromoanilines with a range of boronic esters has been demonstrated to proceed in good to excellent yields, showcasing the robustness of this method. nih.gov This tolerance is beneficial for syntheses involving the piperidine moiety, which contains a secondary amine.
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products. For the synthesis of complex molecules like this compound, key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.
In Suzuki-Miyaura couplings, the choice of palladium catalyst, ligand, and base is critical. For instance, in the synthesis of phenyl-substituted pyrimidines, a study showed that using Pd(PPh3)4 as the catalyst with K3PO4 as the base in 1,4-dioxane (B91453) gave good yields. mdpi.com The optimization process often involves screening a matrix of conditions, as shown in the hypothetical table below for a Suzuki-Miyaura coupling to form a thiophene-piperidine linkage.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 55 |
| 2 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 110 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 110 | 92 |
| 5 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 90 | 88 |
Similarly, for cyclization reactions to form the piperidine ring, conditions can be optimized. Gold(I)-catalyzed cascade cyclizations of N-nucleophile tethered-vinylidenecyclopropanes have shown that the choice of catalyst and solvent can significantly influence the reaction pathway and yield. researchgate.net
Novel Catalytic Systems in the Synthesis of this compound Architectures
The development of novel catalytic systems is a driving force in modern synthetic chemistry, offering improved efficiency, selectivity, and sustainability. For the synthesis of this compound and related structures, several innovative catalysts have emerged.
For Thiophene Synthesis: Novel materials based on chromium-substituted iron oxide hydroxide (B78521) have been developed as highly effective catalysts for synthesizing thiophenes from C4 oxygenates and CS2. These catalysts operate at temperatures significantly lower than traditional industrial catalysts, offering a more energy-efficient route.
For Piperidine Synthesis and C-N Coupling: Gold and iridium catalysts have shown remarkable activity in piperidine synthesis. Gold(I) complexes catalyze the annulation of N-allenamides to form piperidine rings, while iridium(III) complexes can facilitate a [5+1] annulation via a hydrogen borrowing cascade. ajchem-a.comnih.gov This latter method involves the formation of two new C-N bonds in a stereoselective manner. nih.gov
Furthermore, the move towards metal-free catalysis is a significant trend. Hypervalent iodine(III) reagents, generated in situ, can catalyze oxidative C-N bond formation under ambient, open-flask conditions in water, representing a greener and more practical approach for constructing fused heterocyclic systems.
These advanced catalytic systems provide powerful tools for the efficient and selective assembly of complex molecular architectures like this compound.
Comprehensive Structural Characterization and Elucidation of 2 4 Bromothiophen 2 Yl Piperidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the carbon-hydrogen framework can be obtained.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-(4-Bromothiophen-2-yl)piperidine is expected to show distinct signals corresponding to the protons on both the piperidine (B6355638) and the bromothiophene rings.
Thiophene (B33073) Protons: The two protons on the thiophene ring are in different chemical environments and would appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at position 5 (adjacent to the sulfur and the bromine atom) and the proton at position 3 would likely appear as singlets or doublets with small coupling constants, characteristic of thiophene ring systems.
Piperidine Protons: The protons on the piperidine ring would exhibit more complex splitting patterns in the aliphatic region (typically δ 1.5-3.5 ppm). The proton on the carbon atom connecting the two rings (C2 of the piperidine) would be a key signal, likely appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons on the nitrogen atom (N-H) would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The remaining methylene protons of the piperidine ring would produce a series of overlapping multiplets.
Predicted ¹H NMR Data (Based on general principles and data from analogous compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Thiophene H-3 | ~7.0 - 7.2 | d |
| Thiophene H-5 | ~6.9 - 7.1 | d |
| Piperidine H-2 | ~3.5 - 4.0 | m |
| Piperidine N-H | ~1.5 - 2.5 (broad) | s |
| Piperidine H-3, H-4, H-5, H-6 | ~1.4 - 3.2 | m |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Thiophene Carbons: Four signals are expected for the thiophene ring. The carbon atom bonded to bromine (C4) would be significantly influenced by the halogen's electronegativity. The carbon atom attached to the piperidine ring (C2) would also have a characteristic chemical shift. The other two thiophene carbons (C3 and C5) would appear at shifts typical for aromatic heterocyclic systems.
Piperidine Carbons: Five distinct signals are anticipated for the piperidine ring carbons. The carbon at the junction (C2) would be downfield compared to the other aliphatic carbons due to the influence of the attached aromatic thiophene ring. The carbons adjacent to the nitrogen (C2 and C6) generally appear in the range of δ 40-60 ppm.
Predicted ¹³C NMR Data (Based on general principles and data from analogous compounds)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C-2 | ~145 - 155 |
| Thiophene C-3 | ~120 - 125 |
| Thiophene C-4 (C-Br) | ~110 - 115 |
| Thiophene C-5 | ~125 - 130 |
| Piperidine C-2 | ~55 - 65 |
| Piperidine C-3 | ~25 - 35 |
| Piperidine C-4 | ~20 - 30 |
| Piperidine C-5 | ~25 - 35 |
| Piperidine C-6 | ~45 - 55 |
Two-Dimensional NMR Experiments (e.g., HSQC, COSY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbon atoms). It would be invaluable in tracing the connectivity of the protons within the piperidine ring and confirming the relative positions of the thiophene protons.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display absorption bands characteristic of its structural components.
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.
C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the piperidine ring would likely be found in the 1000-1250 cm⁻¹ range.
C-Br Stretch: A strong absorption band in the lower frequency region, typically 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.
C-S Stretch: The C-S stretching vibration of the thiophene ring is often weak and can be difficult to assign but typically appears in the 600-800 cm⁻¹ range.
Predicted FT-IR Data (Based on general principles and data from analogous compounds)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1000 - 1250 |
| C-S Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations.
Symmetric Ring Breathing: The symmetric "breathing" vibration of the thiophene ring would be expected to produce a strong and sharp signal in the Raman spectrum.
C-S-C Vibration: The vibrations involving the sulfur atom in the thiophene ring are also often more prominent in the Raman spectrum compared to the FT-IR spectrum.
C-Br Stretch: The C-Br stretch would also be observable in the Raman spectrum.
The combination of these spectroscopic techniques allows for a full and unambiguous structural determination of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₉H₁₂BrNS, HRMS would be used to verify its exact mass. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, appearing as two peaks of similar intensity separated by approximately 2 Da. This distinctive pattern provides a clear signature for the presence of a single bromine atom in the molecule. The analysis would confirm the calculated theoretical mass, providing strong evidence for the compound's identity and purity.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Isotope | Calculated Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₃⁷⁹BrNS⁺ | ⁷⁹Br | 246.0004 |
| [M+H]⁺ | C₉H₁₃⁸¹BrNS⁺ | ⁸¹Br | 247.9983 |
| [M+Na]⁺ | C₉H₁₂⁷⁹BrNNaS⁺ | ⁷⁹Br | 267.9823 |
Note: This table represents theoretical values. Experimental data for this specific compound is not available in the cited literature.
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, offering a complete picture of its conformation in the solid state.
If suitable crystals of this compound were grown, this analysis would reveal the exact conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. It would also define the relative orientation of the piperidine and the 4-bromothiophen-2-yl substituents. The data obtained would be crucial for understanding the molecule's steric and electronic properties, which are fundamental to its reactivity and interactions.
Table 2: Hypothetical Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrNS |
| Formula Weight | 246.17 |
| Crystal System | Not available |
| Space Group | Not available |
| a, b, c (Å) | Not available |
| α, β, γ (°) | Not available |
| Volume (ų) | Not available |
| Z | Not available |
Note: This table is a template. No published crystallographic data for this compound could be located.
Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Building upon the data from X-ray diffraction, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a surface defined by the molecule's electron distribution, it provides insights into how molecules pack together and the nature of the forces holding them in place.
Other Complementary Spectroscopic and Analytical Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption of energy promotes electrons from a ground electronic state to a higher-energy excited state.
The UV-Vis spectrum of this compound would be dominated by electronic transitions associated with the 4-bromothiophene ring. Thiophene itself exhibits strong absorption bands corresponding to π → π* transitions. The presence of the bromine atom and the piperidine ring as substituents would be expected to cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to the parent thiophene chromophore. Analysis of the spectrum could provide insights into the conjugation and electronic structure of the molecule.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations on 2 4 Bromothiophen 2 Yl Piperidine
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like 2-(4-bromothiophen-2-yl)piperidine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would provide a detailed understanding of its three-dimensional structure. uomphysics.netresearchgate.net This process is fundamental as the optimized geometry is the basis for all further computational analyses. figshare.com
Conformational Analysis and Energetic Stability
The piperidine (B6355638) ring in this compound can exist in different conformations, primarily the chair and boat forms, with the chair form typically being more stable. Furthermore, the thiophene (B33073) substituent can be positioned either axially or equatorially relative to the piperidine ring. A thorough conformational analysis using DFT would involve calculating the energies of all possible stable conformers to identify the global minimum energy structure.
The relative stability of these conformers is determined by their calculated electronic energies. The conformer with the lowest energy is considered the most stable and is expected to be the most populated at equilibrium. The energy difference between conformers provides insight into the flexibility of the molecule and the barriers to interconversion.
Illustrative Data: Relative Energies of Conformers
| Conformer | Orientation of Thiophene Ring | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 2.5 |
| Skew-Boat | Equatorial | 5.8 |
| Skew-Boat | Axial | 7.2 |
Vibrational Frequency Analysis and Spectral Correlation
Vibrational frequency analysis is a crucial step that follows geometry optimization. It serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net
The calculated vibrational frequencies correspond to the different modes of vibration of the atoms in the molecule, such as stretching, bending, and torsional motions. researchgate.net By comparing the computed spectrum with experimentally obtained IR and Raman spectra, a detailed assignment of the spectral bands can be made. This correlation helps in validating the accuracy of the computational model and provides a deeper understanding of the molecule's vibrational properties. researchgate.net
Illustrative Data: Selected Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) | 3350 | 3345 | N-H stretching |
| ν(C-H) aromatic | 3100 | 3095 | C-H stretching (thiophene) |
| ν(C-H) aliphatic | 2950-2850 | 2940-2845 | C-H stretching (piperidine) |
| ν(C=C) | 1550 | 1545 | C=C stretching (thiophene) |
| ν(C-Br) | 650 | 648 | C-Br stretching |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap, Ionization Potential, and Electron Affinity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net From the energies of the HOMO and LUMO, other electronic properties such as ionization potential (IP) and electron affinity (EA) can be estimated using Koopmans' theorem (IP ≈ -E_HOMO and EA ≈ -E_LUMO).
Illustrative Data: FMO Properties
| Parameter | Value (eV) |
| E_HOMO | -6.2 |
| E_LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (IP) | 6.2 |
| Electron Affinity (EA) | 1.5 |
Molecular Electrostatic Potential (MEP) Mapping and Identification of Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the surface of the molecule's electron density and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent areas of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the piperidine ring and the sulfur atom of the thiophene ring, identifying them as potential sites for electrophilic interaction. A positive potential would be expected around the hydrogen atom attached to the nitrogen, making it a potential hydrogen bond donor.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of charge delocalization and hyperconjugative interactions. researchgate.net
The strength of these interactions is quantified by the second-order perturbation energy (E(2)). Larger E(2) values signify stronger interactions and greater stabilization of the molecule. In this compound, NBO analysis could reveal hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds, as well as interactions involving the π-system of the thiophene ring.
Illustrative Data: NBO Analysis - Key Hyperconjugative Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | 3.5 |
| LP(1) S | σ(C-C) | 1.8 |
| π(C=C) | π*(C=C) | 15.2 |
Advanced Computational Modeling Techniques
Advanced computational modeling has become an indispensable tool in chemical research, enabling the investigation of molecular properties and dynamics that can be difficult or costly to explore through experimental means alone.
Computational chemistry provides robust methods for elucidating the step-by-step pathways of chemical reactions. While specific quantum chemical studies detailing the synthesis of this compound are not extensively published, the methodologies for analogous systems are well-established. Such investigations typically employ quantum chemical methods to map out the potential energy surface of a reaction.
The general approach involves:
Identifying Intermediates and Transition States: Calculations are used to identify stable intermediates and high-energy transition states that connect reactants, intermediates, and products.
Elucidating Reaction Pathways: Different potential pathways for the formation of the piperidine ring can be modeled. Methods for piperidine synthesis include reductive amination, mdpi.com radical cyclization, mdpi.com and asymmetric hydrogenation. mdpi.com Computational models can help predict which pathway is more energetically favorable under specific conditions. For example, studies on the synthesis of related di(thiophen-2-yl)alkane diones have proposed detailed cyclocondensation mechanisms involving enol intermediates and dehydration steps. nih.gov
A hypothetical reaction coordinate diagram, as would be generated from such a study, would plot the free energy against the reaction progress, illustrating the energy of reactants, intermediates, transition states, and products.
Theoretical interaction studies, primarily through molecular docking, are used to predict the binding orientation and affinity of a small molecule (ligand) within the binding site of a larger molecule, such as a protein. This analysis is performed without reference to any resulting biological activity. The process involves placing the ligand, this compound, into a target's binding pocket computationally and evaluating the fit.
The primary goal is to identify and quantify the non-covalent interactions that stabilize the complex. These interactions include:
Hydrogen Bonds
Hydrophobic Interactions
π-π Stacking
Van der Waals forces
In studies of similar heterocyclic compounds, molecular docking has been used to elucidate binding modes. For example, analyses of 2,5-diketopiperazine derivatives identified key interactions, such as hydrogen bonds with glutamine residues (Q119, Q295) and π-π stacking with a phenylalanine residue (F311). nih.gov Similarly, docking of chalcone (B49325) derivatives with estrogen receptor alpha revealed hydrophobic binding with specific amino acid residues like Ala350, Met421, and Leu525. researchgate.net
A theoretical interaction study for this compound would produce data that could be summarized as follows:
| Interaction Type | Potential Interacting Groups on Ligand | Example Target Residue Type | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Piperidine Nitrogen (N-H) | Aspartic Acid, Glutamic Acid | 1.8 - 3.5 |
| Hydrogen Bond (Donor) | Piperidine Nitrogen (N-H) | Glutamine, Asparagine | 1.8 - 3.5 |
| π-π Stacking | Thiophene Ring | Phenylalanine, Tyrosine, Tryptophan | 3.5 - 7.0 |
| Halogen Bond | Bromine Atom | Carbonyl Oxygen (Backbone) | 2.5 - 4.0 |
| Hydrophobic | Piperidine Ring, Thiophene Ring | Leucine, Valine, Alanine | 3.0 - 5.0 |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build predictive models for various physicochemical properties of chemicals based solely on their molecular structure. nih.gov These models are crucial for screening compounds and predicting their behavior without the need for extensive laboratory experiments.
The QSPR workflow involves several key steps:
Data Collection: A dataset of compounds with known experimental property values is assembled.
Molecular Descriptor Calculation: Numerical descriptors are calculated for each molecule. These can range from simple counts of atoms and bonds to complex topological or quantum-chemical parameters. Molecular fingerprints are a common type of descriptor. nih.gov
Model Generation: Statistical or machine learning methods, such as Partial Least Squares Regression (PLSR) or Support Vector Regression (SVR), are used to create a mathematical equation linking the descriptors to the property of interest. nih.gov
Validation: The model's predictive power is rigorously tested using external or cross-validation techniques. A common metric for model performance is the coefficient of determination (R²). nih.gov
For this compound, QSPR models can predict a range of important properties. While experimental values may not be available, several properties have been computationally predicted using established algorithms.
| Property | Computed Value | Method/Source |
|---|---|---|
| Molecular Weight | 246.17 g/mol | PubChem nih.gov |
| XLogP3 | 2.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Polar Surface Area | 40.3 Ų | PubChem nih.gov |
| Monoisotopic Mass | 244.98738 Da | PubChem nih.gov |
The performance of QSPR models for various properties has been shown to be quite high. For example, updated models for common physicochemical properties have achieved R² values ranging from 0.826 to 0.965, demonstrating strong predictive capability. nih.gov
| Predicted Property | Typical Model Performance (R²) |
|---|---|
| Octanol-Water Partition Coefficient (logP) | > 0.90 nih.gov |
| Water Solubility (logS) | ~ 0.93 nih.gov |
| Boiling Point (BP) | > 0.96 nih.gov |
| Melting Point (MP) | ~ 0.83 nih.gov |
| Vapor Pressure (logVP) | > 0.94 nih.gov |
Synthetic Utility and Applications in Advanced Chemical Research
2-(4-Bromothiophen-2-yl)piperidine as a Versatile Building Block in Organic Synthesis
The inherent chemical functionalities of this compound—a nucleophilic secondary amine on the piperidine (B6355638) ring and a bromine atom on the thiophene (B33073) ring suitable for cross-coupling reactions—make it an exemplary building block. This duality allows for sequential or orthogonal synthetic strategies, enabling the introduction of diverse substituents at distinct points of the molecule. This versatility is fundamental to its application in constructing a broad spectrum of chemical entities.
Construction of Diverse Heterocyclic Systems
The piperidine and thiophene moieties within this compound are foundational components for the elaboration of more complex heterocyclic frameworks. The piperidine nitrogen can be readily incorporated into larger ring systems or functionalized to influence the assembly of adjacent rings. For instance, piperidine-containing structures are often used as platforms for creating fused or spirocyclic azaheterocycles. nih.gov While direct examples originating from this specific bromo-substituted compound are not extensively detailed in the public literature, the general strategies for piperidine elaboration are well-established. These include intramolecular cyclizations following N-alkylation with a suitably functionalized alkyl halide, or participation in multi-component reactions where the piperidine nitrogen acts as a key nucleophile.
Application in Complex Molecule Synthesis
The true synthetic power of this compound is realized in its role as an intermediate for constructing complex molecules, particularly those of pharmaceutical interest. The bromothiophene portion of the molecule is primed for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the precise and efficient formation of carbon-carbon or carbon-heteroatom bonds, enabling the linkage of the thiophenylpiperidine core to other elaborate fragments. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group at the 4-position of the thiophene ring, a common strategy for building molecules with extended π-systems or for connecting different pharmacophoric elements. The ability to perform this coupling while retaining the piperidine ring for subsequent modification underscores the compound's utility as a versatile intermediate.
Strategies for Chemical Derivatization and Functionalization of this compound
The chemical reactivity of this compound can be selectively targeted at either the piperidine ring or the bromothiophene moiety, allowing for a high degree of control in the design of new derivatives.
Modifications of the Piperidine Ring
The secondary amine of the piperidine ring is a primary site for functionalization. Standard synthetic transformations can be employed to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule.
Common Modifications of the Piperidine Nitrogen:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl groups.
N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides.
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups.
N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
These modifications are fundamental for exploring the structure-activity relationships of resulting compounds in medicinal chemistry or for tuning the physical properties of new materials.
Modifications of the Bromothiophene Moiety
The bromine atom on the thiophene ring is the key reactive handle for derivatization of this part of the molecule. Its presence facilitates a range of powerful transition-metal-catalyzed cross-coupling reactions.
Table 1: Representative Cross-Coupling Reactions for Bromothiophene Functionalization
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Linkage | Typical Product Class |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C (Aryl-Aryl) | Bithiophene or Arylthiophene derivatives |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base | C-C (Alkenyl-Aryl) | Styrenyl-thiophene derivatives |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | C-C (Alkynyl-Aryl) | Ethynyl-thiophene derivatives |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, base | C-N (Aryl-Amine) | Aminothiophene derivatives |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd catalyst | C-C (Aryl-Alkyl/Aryl) | Substituted thiophene derivatives |
These transformations are instrumental in creating libraries of compounds for screening purposes or for the targeted synthesis of molecules with specific electronic or photophysical properties.
Potential in Advanced Materials Chemistry
While specific research on this compound in materials science is not widely documented, its structural components—the thiophene ring and the piperidine unit—suggest potential applications. Thiophene-based molecules are cornerstones of organic electronics, valued for their electron-rich nature and ability to form conductive polymers.
The bromothiophene moiety serves as a polymerizable unit. Through dehalogenative polycondensation or by conversion to a di-functional monomer (e.g., via lithiation and reaction with a second electrophile), this compound could be incorporated into conjugated polymer chains. The piperidine substituent would act as a solubilizing group or as a site for post-polymerization functionalization, potentially influencing the polymer's morphology, processability, and sensing capabilities. Such polymers could be investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or chemical sensors. The ability to modify the piperidine nitrogen would allow for fine-tuning of the material's properties, for instance, by introducing ionic groups to create ion-conducting polymers or by attaching chromophores for optical applications.
Organic Electronics and Semiconductor Applications
The incorporation of thiophene and its derivatives is a well-established strategy in the design of organic semiconductors. nih.govacs.orgresearchgate.net These materials are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govacs.org The utility of thiophene-based compounds stems from their π-conjugated systems, which facilitate charge transport. mdpi.com The properties of these materials, such as the HOMO/LUMO energy levels and charge carrier mobility, can be fine-tuned through chemical modification. researchgate.net
Below is a table of representative thiophene-based polymers and their reported field-effect mobilities, illustrating the potential of this class of materials in organic electronics.
| Polymer/Small Molecule | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Field-Effect Mobility (cm²/Vs) | On/Off Ratio |
| Poly(3,3″‴-didodecyl sexythiophene) (PST) | ~ -5.22 | 0.12 | 1.7×10⁵ |
| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | Not specified | Increased by up to a factor of 3 compared to P3EHT | Not specified |
| Ferrocene substituted polythiophenes (PThFc) | -5.39 | Not specified | Not specified |
This table presents data for related thiophene-based materials to illustrate the potential performance of materials derived from the this compound scaffold.
Supramolecular Chemistry and Self-Assembly
The self-assembly of molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and is critical for the bottom-up fabrication of functional materials. Thiophene-based molecules are known to self-assemble into various architectures, such as nanowires and 2-D crystals, driven by intermolecular interactions. elsevierpure.comuh.edu These interactions can include π-π stacking of the thiophene rings and van der Waals forces between alkyl side chains.
The this compound scaffold possesses features that could direct its self-assembly. The thiophene ring can participate in π-stacking, while the piperidine ring can engage in hydrogen bonding, particularly if the nitrogen is protonated or further functionalized. The interplay of these non-covalent interactions could lead to the formation of ordered supramolecular structures. nih.gov For example, studies on terthiophene derivatives have shown that weak hydrogen bonds can direct their organization into 2D layered structures. nih.gov
The ability to control the self-assembly of this compound derivatives could enable the creation of materials with tailored optical and electronic properties. The resulting supramolecular polymers could find applications in sensors, and optoelectronic devices. nih.gov
The following table summarizes different types of self-assembled structures observed for various thiophene derivatives, highlighting the potential for the this compound scaffold.
| Thiophene Derivative | Self-Assembled Structure | Driving Interactions |
| Dendritic Thiophenes (e.g., 14T-1, 30T) | Globular aggregates, nanowires, 2-D crystals | Molecule-substrate interactions, molecular shape and size |
| Terthiophene with 4,4′-bipyridine | 2D layered organization | Weak hydrogen bonds |
| Non-amphiphilic thiophene polymers | Circular domains | Torsion angle of thiophene, alkyl chain length |
This table showcases the diverse supramolecular assemblies formed by related thiophene compounds, suggesting the possibilities for structures based on this compound.
Emerging Research Areas and Future Synthetic Applications of the this compound Scaffold
The unique hybrid structure of this compound opens up avenues for exploration in several emerging research areas. The combination of a potentially electronically active thiophene unit and a biologically relevant piperidine moiety suggests that this scaffold could be a valuable building block for the development of novel functional materials.
One promising area is the development of materials for bioelectronics. The piperidine ring is a common motif in many pharmaceuticals, and its incorporation into a semiconducting thiophene-based material could enhance biocompatibility. nih.gov Such materials could be used to create conductive scaffolds for tissue engineering or for sensing biological molecules. nih.gov
Furthermore, the bromine atom on the thiophene ring is a versatile synthetic handle. It can be used in various cross-coupling reactions, such as Suzuki or Stille couplings, to create extended π-conjugated systems. This allows for the synthesis of well-defined oligomers and polymers with tailored electronic and optical properties. Direct arylation polymerization (DArP) is another modern, cost-effective method that could be employed.
Future research could focus on the following:
Synthesis of Novel Polymers: Utilizing the bromo-functionality to polymerize this compound and its derivatives to explore their properties as organic semiconductors.
Functionalization of the Piperidine Ring: Modifying the piperidine nitrogen to introduce new functionalities that can influence self-assembly, solubility, or biological activity.
Chiral Materials: The piperidine ring in this compound is chiral, which could be exploited to create chiral organic electronic materials with unique optoelectronic properties, such as circularly polarized luminescence.
Host-Guest Chemistry: The development of supramolecular hosts based on this scaffold for the recognition and sensing of specific guest molecules. nih.gov
The this compound scaffold holds considerable promise for the design and synthesis of new materials with applications spanning from organic electronics to biotechnology. While direct experimental data on this specific compound is currently scarce, the known chemistry of its components provides a strong foundation for future research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
